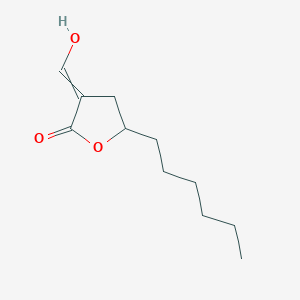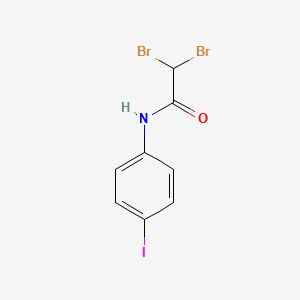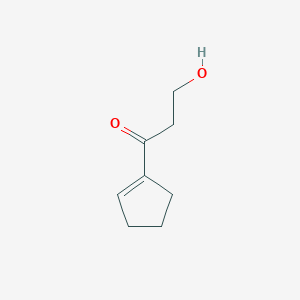![molecular formula C18H15F3O4 B14514504 2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid CAS No. 62809-86-3](/img/structure/B14514504.png)
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid is an organic compound with the molecular formula C11H11F3O3. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl phenoxy moiety, making it a unique and interesting molecule in the field of organic chemistry .
Méthodes De Préparation
The synthesis of 2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-hydroxyphenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the benzoyl phenoxy moiety, making it less complex.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: This compound has a similar trifluoromethyl group but includes additional functional groups, leading to different chemical properties and applications
Propriétés
Numéro CAS |
62809-86-3 |
|---|---|
Formule moléculaire |
C18H15F3O4 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-methyl-2-[3-[3-(trifluoromethyl)benzoyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C18H15F3O4/c1-17(2,16(23)24)25-14-8-4-6-12(10-14)15(22)11-5-3-7-13(9-11)18(19,20)21/h3-10H,1-2H3,(H,23,24) |
Clé InChI |
TZRWXZIHZJCSCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


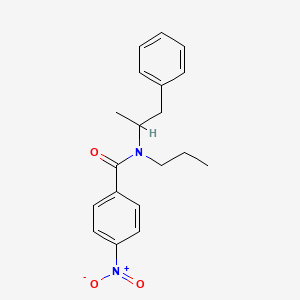
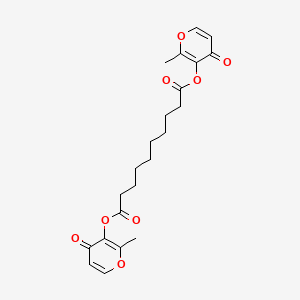

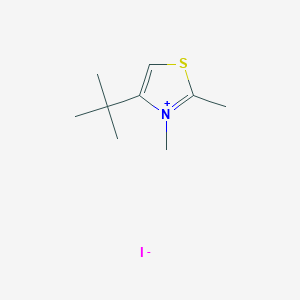
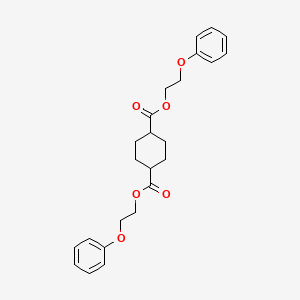
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
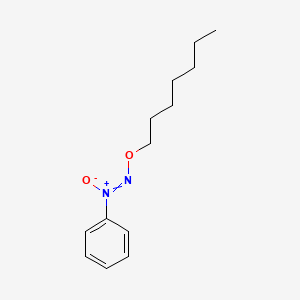
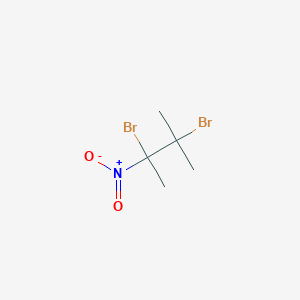
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
